N~2~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE
Overview
Description
N~2~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene carboxamide core linked to a methoxyphenyl oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Coupling with Methoxyphenyl Group: The oxadiazole intermediate is then coupled with a methoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Thiophene Carboxamide: The final step involves the reaction of the oxadiazole-methoxyphenyl intermediate with a thiophene carboxylic acid derivative under amide-forming conditions, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H~2~O~2~) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it can inhibit enzymes involved in cell division.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins, thereby affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N~2~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to its combination of a thiophene carboxamide core with a methoxyphenyl oxadiazole moiety. This structure imparts distinct electronic properties and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-25-16-5-2-4-14(12-16)20-22-18(23-26-20)13-7-9-15(10-8-13)21-19(24)17-6-3-11-27-17/h2-12H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWUDDOSBDPWRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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